Picrasin A
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Overview
Description
Picrasin A is a triterpenoid.
Scientific Research Applications
Picrasin A and Antimalarial Activity
This compound, a quassinoid, has been identified in various studies as having potential antimalarial properties. A study by Houël et al. (2009) found that Quassia amara young leaf tea, containing several quassinoids including this compound, exhibited in vitro antimalarial activity. However, the study cautioned against recommending this preparation for malaria treatment until clinical studies are performed.
This compound in Cancer Research
Research has also explored the potential application of this compound in cancer treatment. Win et al. (2016) isolated this compound from Picrasma javanica, finding that it exhibited potent and selective antiproliferative activities against human pancreatic cancer PANC-1 cells.
Chemical Synthesis of this compound
The chemical synthesis of this compound and related compounds has been a focus in research, aiming to understand their structural and functional properties. Kawada et al. (1989) achieved an enantioselective total synthesis of Picrasin B, a compound closely related to this compound, which contributes to the understanding of its chemical structure and potential modifications for therapeutic uses.
Properties
27368-79-2 | |
Molecular Formula |
C26H34O8 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(1S,2S,6S,7S,9R,13R,14R,16R,17S)-16-hydroxy-4-methoxy-2,6,14,17-tetramethyl-14-[(3R)-5-oxooxolane-3-carbonyl]-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-ene-3,11-dione |
InChI |
InChI=1S/C26H34O8/c1-12-6-16(32-5)23(31)25(3)14(12)8-18-26(4)17(9-20(29)34-18)24(2,10-15(27)21(25)26)22(30)13-7-19(28)33-11-13/h6,12-15,17-18,21,27H,7-11H2,1-5H3/t12-,13-,14+,15-,17+,18-,21-,24-,25+,26-/m1/s1 |
InChI Key |
BIJFTRIMTHYJOV-QRWZCSJESA-N |
Isomeric SMILES |
C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H](C[C@@]([C@@H]4CC(=O)O3)(C)C(=O)[C@@H]5CC(=O)OC5)O)C)C)OC |
SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC |
Canonical SMILES |
CC1C=C(C(=O)C2(C1CC3C4(C2C(CC(C4CC(=O)O3)(C)C(=O)C5CC(=O)OC5)O)C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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